molecular formula C18H22F5N3O7 B605869 Azido-PEG5-CH2CO2-PFP CAS No. 2144777-92-2

Azido-PEG5-CH2CO2-PFP

Cat. No.: B605869
CAS No.: 2144777-92-2
M. Wt: 487.38
InChI Key: NITGTHWASXRERB-UHFFFAOYSA-N
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Description

Azido-PEG5-CH2CO2-PFP is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a pentafluorophenyl (PFP) ester, making it highly reactive and suitable for click chemistry applications .

Scientific Research Applications

Azido-PEG5-CH2CO2-PFP has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins

    Biology: Employed in bio-conjugation techniques to label proteins and other biomolecules.

    Medicine: Utilized in drug delivery systems to enhance the stability and efficacy of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

Target of Action

Azido-PEG5-CH2CO2-PFP is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to induce targeted protein degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

this compound is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which use this compound as a linker, exploit this intracellular system to selectively degrade target proteins .

Pharmacokinetics

The PEGylation often improves the solubility, stability, and bioavailability of the compound .

Result of Action

The result of the action of this compound, when used in PROTACs, is the selective degradation of target proteins . This can lead to the modulation of cellular processes depending on the function of the degraded protein.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . .

Safety and Hazards

In case of skin contact with Azido-PEG5-CH2CO2-PFP, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention. In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, seek medical attention .

Biochemical Analysis

Biochemical Properties

Azido-PEG5-CH2CO2-PFP plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes, proteins, and other biomolecules through its Azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is characterized by the formation of a stable triazole linkage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as the linker in this context .

Temporal Effects in Laboratory Settings

Given its role in the synthesis of PROTACs, it’s plausible that its effects may change over time depending on the stability and degradation of the PROTACs it helps form .

Metabolic Pathways

Given its role in the synthesis of PROTACs, it’s plausible that it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Transport and Distribution

Given its role in the synthesis of PROTACs, it’s plausible that it may interact with transporters or binding proteins involved in the ubiquitin-proteasome system .

Subcellular Localization

Given its role in the synthesis of PROTACs, it’s plausible that it may be directed to specific compartments or organelles involved in the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The azide group is typically introduced via nucleophilic substitution reactions, while the PFP ester is formed through esterification reactions .

Industrial Production Methods

In industrial settings, the production of Azido-PEG5-CH2CO2-PFP involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG5-CH2CO2-PFP undergoes several types of chemical reactions, including:

    Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms stable triazole linkages with alkyne-containing molecules

    Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN)

Common Reagents and Conditions

    CuAAC: Requires copper catalysts and alkyne-containing molecules.

    SPAAC: Utilizes strained alkyne groups like DBCO or BCN without the need for a catalyst.

Major Products

The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-CH2CO2-PFP: A shorter PEG chain variant with similar reactivity.

    Azido-PEG8-CH2CO2-PFP: A longer PEG chain variant offering increased flexibility.

    Azido-PEG5-CH2CO2-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester, providing different reactivity profiles.

Uniqueness

Azido-PEG5-CH2CO2-PFP is unique due to its balanced PEG chain length, which offers optimal flexibility and reactivity for various applications. The presence of both azide and PFP ester groups makes it highly versatile for click chemistry and bio-conjugation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F5N3O7/c19-13-14(20)16(22)18(17(23)15(13)21)33-12(27)11-32-10-9-31-8-7-30-6-5-29-4-3-28-2-1-25-26-24/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITGTHWASXRERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F5N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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